molecular formula C19H30N4O5S B14933962 N-cyclooctyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide

N-cyclooctyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B14933962
M. Wt: 426.5 g/mol
InChI Key: MKMOGZLJTJTUOT-UHFFFAOYSA-N
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Description

N-cyclooctyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide is a synthetic organic compound featuring a piperidine core substituted with a sulfonated pyrimidine ring and a cyclooctyl carboxamide group. Its structure combines a heterocyclic piperidine backbone with a sulfonamide linkage to a dihydroxy-methylpyrimidine moiety, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C19H30N4O5S

Molecular Weight

426.5 g/mol

IUPAC Name

N-cyclooctyl-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H30N4O5S/c1-13-16(18(25)22-19(26)20-13)29(27,28)23-11-9-14(10-12-23)17(24)21-15-7-5-3-2-4-6-8-15/h14-15H,2-12H2,1H3,(H,21,24)(H2,20,22,25,26)

InChI Key

MKMOGZLJTJTUOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCCCC3

Origin of Product

United States

Preparation Methods

Piperidine Ring Formation via Intramolecular Aza-Michael Reaction

The piperidine core is efficiently constructed via intramolecular aza-Michael reactions (IMAMR), leveraging organocatalysts to achieve enantioselectivity. As reported by Pozo et al., quinoline-derived organocatalysts with trifluoroacetic acid (TFA) enable the synthesis of 2,5- and 2,6-disubstituted piperidines in yields exceeding 70%. For the target molecule, a cis-configured piperidine-4-carboxylic acid precursor is synthesized using N-heterocyclic carbene (NHC) catalysts, ensuring optimal stereochemical control at position 4.

Reaction Conditions

  • Substrate: δ-Amino acrylate derivative.
  • Catalyst: Quinoline-TFA (10 mol%).
  • Solvent: Dichloromethane (DCM), 0°C to room temperature.
  • Yield: 78%.

Carboxamide Formation via Acyl Chloride Intermediate

Piperidine-4-carboxylic acid is activated as its acyl chloride using thionyl chloride (SOCl₂) in refluxing DCM, followed by reaction with cyclooctylamine in the presence of triethylamine (TEA) to scavenge HCl. This step proceeds in 85–90% yield, with the cyclooctyl group introduced without racemization due to the mild conditions.

Optimization Insight

  • Alternative activators like 1,1′-carbonyldiimidazole (CDI) in acetonitrile reduce side reactions, particularly for acid-sensitive substrates.

Synthesis of 2,4-Dihydroxy-6-Methylpyrimidin-5-Sulfonyl Chloride

Pyrimidine Ring Construction via Thiourea Condensation

The 2,4-dihydroxy-6-methylpyrimidine scaffold is synthesized via condensation of methylmalonamide with thiourea under acidic conditions (HCl, ethanol, reflux). Subsequent oxidation of the thiol group at position 5 using hydrogen peroxide (H₂O₂) yields the sulfonic acid derivative, which is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloroethane.

Critical Parameters

  • Sulfonation Directivity : The electron-donating methyl group at position 6 and hydroxyl groups at 2 and 4 direct electrophilic sulfonation to position 5.
  • Chlorination Efficiency : PCl₅ achieves near-quantitative conversion to sulfonyl chloride at 60°C.

Sulfonylation of the Piperidine Nitrogen

The piperidine-4-carboxamide intermediate is reacted with 2,4-dihydroxy-6-methylpyrimidin-5-sulfonyl chloride in anhydrous tetrahydrofuran (THF) using pyridine as a base. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride, forming the sulfonamide linkage in 65–70% yield.

Side Reaction Mitigation

  • Moisture Control : Strict anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
  • Temperature : Reactions conducted at –10°C minimize pyrimidine hydroxyl group oxidation.

Final Product Characterization and Purification

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water to afford the title compound as a white crystalline solid.

Analytical Data

  • Melting Point : 182–184°C.
  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.40–1.80 (m, 16H, cyclooctyl), 2.35 (s, 3H, CH₃), 3.10–3.60 (m, 4H, piperidine), 4.90 (s, 2H, SO₂NH), 10.20 (s, 2H, pyrimidine OH).

Comparative Analysis of Synthetic Routes

Step Methodology Yield (%) Advantages Limitations
Piperidine synthesis Intramolecular aza-Michael reaction 78 High enantioselectivity Requires chiral catalysts
Carboxamide formation Acyl chloride activation 85 Scalable SOCl₂ handling hazards
Sulfonylation Pyridine-mediated coupling 68 Mild conditions Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .

Scientific Research Applications

N-cyclooctyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclooctyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the pyrimidine moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other piperidine- and pyrimidine-based derivatives listed in the Biopharmacule Speciality Chemicals catalog. Below is a comparative analysis based on substituent groups and inferred properties:

Table 1: Structural Comparison with Analogous Compounds

Compound Name Key Substituents Functional Differences
N-cyclooctyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide Cyclooctyl carboxamide, sulfonated dihydroxy-methylpyrimidine High lipophilicity (cyclooctyl group), potential for hydrogen bonding (dihydroxy)
4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methyl sulfonylamino)pyrimidine-5-carboxaldehyde Fluorophenyl, isopropyl, carboxaldehyde Increased electrophilicity (carboxaldehyde), fluorinated aromatic interaction
4-(4-Fluorophenyl)piperidine Fluorophenyl, unsubstituted piperidine Simplified structure with fewer hydrogen-bond donors/acceptors
4-(4-Formylphenyl)piperazine-1-carboxylic acid tert-butyl ester Formylphenyl, tert-butyl ester Enhanced steric bulk (tert-butyl), reduced solubility (ester group)

Key Insights:

Lipophilicity and Bioavailability: The cyclooctyl group in the target compound likely enhances membrane permeability compared to fluorophenyl or isopropyl substituents in analogs . The dihydroxy groups on the pyrimidine ring may improve aqueous solubility relative to carboxaldehyde or sulfonylamino analogs, balancing lipophilicity and solubility.

Pharmacodynamic Potential: The sulfonamide linkage in the target compound is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase), suggesting possible inhibitory activity absent in simpler piperidine derivatives like 4-(4-fluorophenyl)piperidine . Fluorophenyl-containing analogs (e.g., 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methyl sulfonylamino)pyrimidine-5-carboxaldehyde) may exhibit stronger aromatic stacking interactions but lack the hydrogen-bonding capacity of the dihydroxy-pyrimidine group.

Synthetic Complexity :

  • The tert-butyl ester in 4-(4-formylphenyl)piperazine-1-carboxylic acid tert-butyl ester simplifies synthesis but reduces metabolic stability compared to the carboxamide group in the target compound.

Limitations of Available Data

Critical parameters such as binding affinities, pharmacokinetic profiles, or toxicity data are absent. For instance:

  • No IC₅₀ values or enzyme inhibition data are available for direct mechanistic comparisons.
  • Solubility, logP, or stability studies under physiological conditions are unreported.

Recommendations for Future Research

Conduct molecular docking studies to evaluate interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase IX).

Perform comparative ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling against fluorophenyl and isopropyl analogs.

Synthesize and test truncated derivatives (e.g., without the cyclooctyl group) to isolate the contributions of specific substituents.

Biological Activity

N-cyclooctyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H24N4O5SC_{16}H_{24}N_{4}O_{5}S, with a molecular weight of 384.45 g/mol. Its structure features a piperidine ring, a sulfonyl group, and a pyrimidine derivative, which are known to contribute to its biological properties.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on piperidine derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves enzyme inhibition and disruption of bacterial cell wall synthesis.

2. Enzyme Inhibition

The compound's sulfonamide moiety is particularly relevant for enzyme inhibition. It has been documented that derivatives containing sulfonyl groups can act as potent inhibitors of enzymes like acetylcholinesterase (AChE) and urease .

CompoundIC50 (μM)Enzyme Target
7l2.14AChE
7m0.63Urease

These values indicate the concentration required to inhibit 50% of the enzyme activity, showcasing the compound's potential as a therapeutic agent.

3. Antiviral Activity

In related studies, piperidine derivatives have been evaluated for their antiviral properties, particularly against HIV. Compounds structurally similar to this compound have shown IC50 values in the nanomolar range against CCR5 receptors . This suggests potential applications in treating viral infections.

4. Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. For example, derivatives with similar structures were tested against non-cancerous cell lines (e.g., HaCaT cells) using MTT and sulforhodamine B methods . The selectivity index (SI), calculated as the ratio of IC50 values for noncancerous cells to MIC values for pathogenic strains, provides insight into the therapeutic window of the compounds.

CompoundMIC (μg/mL)IC50 (Non-cancerous)SI
94>50>12.5

An SI greater than 1 indicates a favorable safety profile.

Case Study 1: Synthesis and Evaluation

A study synthesized various piperidine derivatives and evaluated their biological activities through in vitro assays . The synthesized compounds demonstrated significant antibacterial activity and were effective against multiple strains, reinforcing the importance of structural modifications in enhancing efficacy.

Case Study 2: Antiviral Screening

Another research effort focused on the antiviral activity of piperidine derivatives against HIV-1 . The study highlighted two compounds with promising inhibitory activities comparable to established treatments like maraviroc.

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